
PRT-060318
Vue d'ensemble
Description
PRT-060318 est un nouvel inhibiteur sélectif de la tyrosine kinase de la rate. Ce composé a montré un potentiel significatif dans la prévention de la thrombocytopénie et de la thrombose induites par l'héparine chez les modèles de souris transgéniques . Il est principalement utilisé dans la recherche scientifique pour étudier ses effets sur l'activation plaquettaire et la thrombose.
Applications De Recherche Scientifique
Key Features of PRT-060318
- Chemical Structure : this compound is classified as a 4-anilino-2-(2-aminoethylamino)pyrimidine-5-carboxamide derivative.
- Selectivity : It exhibits high selectivity for Syk, inhibiting it at a concentration of 4 nM while sparing other kinases.
- Inhibition Profile : In vitro studies have demonstrated that this compound can inhibit platelet aggregation induced by various agonists, particularly those signaling through the GPVI/FcRγ pathway.
Treatment of Heparin-Induced Thrombocytopenia
This compound has been extensively studied for its efficacy in treating HIT. In preclinical models, it has been shown to:
- Prevent Thrombocytopenia : In transgenic mouse models, this compound treatment resulted in significantly higher platelet counts compared to control groups receiving vehicle treatment.
- Inhibit Thrombus Formation : The compound effectively reduced thrombus formation in vivo, demonstrating its potential as a therapeutic agent for managing HIT-related complications .
Chronic Lymphocytic Leukemia and Diffuse Large B-cell Lymphoma
Recent studies have indicated that this compound may also have applications in hematological malignancies such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). Its ability to inhibit Syk activity could disrupt signaling pathways critical for the survival and proliferation of malignant B cells .
Other Hematological Disorders
The specificity of this compound for Syk suggests potential applications beyond HIT and lymphomas. Research indicates that it may be beneficial in conditions characterized by dysregulated immune responses and excessive platelet activation.
Case Study: Efficacy in HIT Models
A study involving transgenic mice demonstrated that:
- Mice treated with this compound showed no significant drop in platelet counts after exposure to HIT-like antibodies.
- Histological analysis revealed a marked reduction in thrombus size and frequency in the lungs of treated mice compared to controls .
Experimental Findings on Platelet Function
In vitro assays using human platelet-rich plasma indicated that:
Mécanisme D'action
Target of Action
The primary target of PRT-060318 is Spleen Tyrosine Kinase (Syk) . Syk is a B cell receptor (BCR)-associated tyrosine kinase, which plays a crucial role in the maintenance and expansion of immature B cells .
Mode of Action
This compound is a highly specific, ATP-competitive, small molecular inhibitor of Syk . It inhibits Syk kinase activity, thereby preventing the activation of platelets via GPVI/FcRγ, an ITAM receptor complex .
Biochemical Pathways
The inhibition of Syk by this compound affects the signaling pathways downstream of the BCR in B cells . It also impacts the pathways downstream of the GPVI receptor in platelets . The inhibition of these pathways leads to a reduction in platelet aggregation and thrombus formation .
Pharmacokinetics
The concentration of this compound in mouse plasma was measured as 7.1 μM, 2 hours post oral dose, which is consistent with the concentration that blocked FcγRIIA-mediated platelet activation in vitro .
Result of Action
The inhibition of Syk by this compound leads to significant molecular and cellular effects. It prevents HIT immune complex-induced aggregation of both human and transgenic HIT mouse platelets . In B cell acute lymphoblastic leukemia (B-ALL), it inhibits cell proliferation in a dose-dependent manner .
Action Environment
The efficacy of this compound can be influenced by the presence of other compounds. For instance, in the presence of heparin, this compound was able to prevent heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model . .
Analyse Biochimique
Biochemical Properties
PRT-060318 interacts with the enzyme Spleen Tyrosine Kinase (Syk), a key player in B cell receptor signaling in mature B cells . It is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of Syk . This interaction inhibits the kinase activity of Syk, thereby modulating downstream signaling pathways .
Cellular Effects
In the context of ALL, this compound has been shown to inhibit the proliferation of pre-B ALL cells, which express pre-BCRs . In contrast, pro-B ALL cells, which do not have functional pre-BCRs, were found to be resistant to this compound . In the context of HIT, this compound was found to inhibit immune complex-induced aggregation of platelets .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of Syk, which plays a crucial role in B cell receptor signaling . By inhibiting Syk, this compound disrupts the signaling pathways downstream of the B cell receptor, thereby affecting the survival and proliferation of B cells .
Dosage Effects in Animal Models
In a transgenic mouse model of HIT, this compound was found to prevent heparin-induced thrombocytopenia and thrombosis . The mice treated with this compound had significantly higher platelet counts and reduced thrombosis compared to control mice .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : PRT-060318 est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, suivie de l'introduction de groupes fonctionnels spécifiques. La voie de synthèse exacte et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement. On sait que le composé est synthétisé avec une pureté élevée, généralement supérieure à 99% .
Méthodes de production industrielle : La production industrielle de this compound implique une synthèse chimique à grande échelle dans des conditions contrôlées pour garantir la cohérence et la pureté. Le composé est produit sous forme solide et peut être dissous dans divers solvants pour une utilisation en recherche .
Analyse Des Réactions Chimiques
Types de réactions : PRT-060318 subit diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du composé, modifiant ainsi son activité.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, augmentant ou modifiant potentiellement son activité biologique.
Réactifs et conditions courants:
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont généralement utilisés.
Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes déshydroxylées .
4. Applications de recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment:
Chimie : Utilisé pour étudier l'inhibition des tyrosine kinases et leur rôle dans divers processus chimiques.
Biologie : Investigué pour ses effets sur l'activation plaquettaire et la thrombose, fournissant des informations sur les réponses immunitaires et les mécanismes de coagulation du sang.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les tyrosine kinases.
5. Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la tyrosine kinase de la rate. Cette inhibition empêche la phosphorylation des molécules de signalisation en aval, bloquant ainsi l'activation des voies impliquées dans l'activation plaquettaire et la thrombose. Le composé cible spécifiquement l'enzyme tyrosine kinase de la rate, réduisant son activité et empêchant la formation de caillots sanguins .
Comparaison Avec Des Composés Similaires
PRT-060318 est unique par sa haute sélectivité pour la tyrosine kinase de la rate. Des composés similaires incluent:
R406 : Un autre inhibiteur de la tyrosine kinase de la rate avec des effets inhibiteurs similaires mais des propriétés pharmacocinétiques différentes.
Fostamatinib : Un promédicament de R406, utilisé dans le traitement de la thrombocytopénie immunitaire chronique.
Entospletinib : Un inhibiteur sélectif de la tyrosine kinase de la rate utilisé dans le traitement de certains types de leucémie
This compound se distingue par sa haute puissance et sa sélectivité, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles.
Activité Biologique
PRT-060318, also known as PRT318, is a selective inhibitor of spleen tyrosine kinase (Syk), which plays a critical role in various immune responses, particularly in the activation of platelets and immune cells. This compound has garnered attention for its potential therapeutic applications, especially in conditions such as heparin-induced thrombocytopenia (HIT), where it has demonstrated significant biological activity.
Syk is a non-receptor tyrosine kinase that is activated upon cross-linking of immunoglobulin receptors on immune cells. In the context of HIT, the activation of platelets through FcγRIIA receptors leads to thrombocytopenia and thrombosis. This compound inhibits Syk's activity, thereby blocking the downstream signaling pathways that result in platelet activation and aggregation.
Key Findings on Biological Activity
- Inhibition of Platelet Aggregation : this compound has been shown to effectively inhibit platelet aggregation induced by immune complexes. In vitro studies demonstrated that this compound completely blocked HIT immune complex-induced aggregation of human platelets and transgenic HIT mouse platelets at a concentration of 4 nM .
- In Vivo Efficacy : In a transgenic mouse model of HIT, oral administration of this compound resulted in significantly higher nadir platelet counts compared to control groups treated with vehicle alone. Mice treated with 30 mg/kg of this compound exhibited an 81% inhibition of platelet aggregation .
- Thrombosis Prevention : Utilizing advanced imaging techniques, researchers observed that this compound significantly reduced thrombosis in the lungs of HIT model mice. The Thrombosis Score was markedly lower in treated mice compared to controls, indicating a protective effect against thrombus formation .
Dose Selection and Pharmacokinetics
In preclinical studies, dose selection for this compound was performed using two dosing regimens (10 mg/kg and 30 mg/kg). The higher dose was selected for subsequent experiments due to its superior efficacy in inhibiting platelet aggregation and preventing thrombosis . Plasma concentrations at this dose were sufficient to block FcγRIIA-mediated platelet activation effectively.
Study 1: Evaluation of Antithrombotic Activity
In a study assessing the antithrombotic activity of this compound, researchers employed a photochemical carotid artery thrombosis model. Mice pretreated with this compound showed a significant reduction in thrombus formation compared to vehicle controls, supporting its potential as a therapeutic agent in thrombotic disorders .
Study 2: Heat-Aggregated IgG-Induced Platelet Aggregation
Another study investigated the effects of this compound on heat-aggregated IgG-induced platelet aggregation. The compound was found to inhibit aggregation effectively when preincubated with human platelet-rich plasma (PRP), further confirming its role as a potent Syk inhibitor .
Table 1: Biological Activity of this compound
Study Type | Key Findings | Dose Used |
---|---|---|
In Vitro Platelet Aggregation | Complete inhibition of HIT-induced aggregation | 4 nM |
In Vivo Thrombocytopenia Model | Higher nadir platelet counts | 30 mg/kg |
Thrombosis Visualization | Significantly reduced thrombosis score | 30 mg/kg |
Heat-Aggregated IgG Assay | Effective inhibition in human PRP | Preincubation |
Propriétés
IUPAC Name |
2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24)/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNTWOVDIXCHHS-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.